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  • Product: Methyl 6-(3-methoxyphenyl)nicotinate
  • CAS: 869985-47-7

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Profile of Methyl 6-(3-methoxyphenyl)nicotinate

Executive Summary Methyl 6-(3-methoxyphenyl)nicotinate (CAS: 869985-47-7) is a specialized biaryl pyridine derivative utilized primarily as a high-purity intermediate in medicinal chemistry. Structurally, it consists of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-(3-methoxyphenyl)nicotinate (CAS: 869985-47-7) is a specialized biaryl pyridine derivative utilized primarily as a high-purity intermediate in medicinal chemistry. Structurally, it consists of a methyl nicotinate core functionalized at the C6 position with a 3-methoxyphenyl moiety.[1][2] This biaryl scaffold is a privileged structure in drug discovery, serving as a critical building block for the synthesis of ligands targeting G-protein coupled receptors (GPCRs), particularly metabotropic glutamate receptors (mGluR), and various kinase inhibitors.

This guide provides a comprehensive technical analysis of the compound's structural properties, synthetic pathways, spectroscopic characterization, and handling protocols for research applications.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
  • IUPAC Name: Methyl 6-(3-methoxyphenyl)pyridine-3-carboxylate

  • Common Name: Methyl 6-(3-methoxyphenyl)nicotinate[1][2][3][4]

  • CAS Registry Number: 869985-47-7[1][3]

  • Molecular Formula:

    
    [5]
    
  • SMILES: COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)OC

Physicochemical Profile

The compound exhibits properties characteristic of lipophilic biaryl esters. The pyridine nitrogen provides a weak basic center, while the ester and methoxy groups act as hydrogen bond acceptors.

PropertyValue (Experimental/Predicted)Significance
Molecular Weight 243.26 g/mol Fragment-like, suitable for lead optimization.
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity; good membrane permeability.
TPSA ~48 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Acceptors 4 (N, 2xO ester, O methoxy)Key interaction points for receptor binding.
H-Bond Donors 0Lack of donors improves permeability.
Rotatable Bonds 3Low conformational flexibility, reducing entropic penalty in binding.
Structural Features
  • Nicotinate Core: The central pyridine ring is electron-deficient, making the C6 position susceptible to nucleophilic attack or radical substitution, though it is most commonly installed via metal-catalyzed cross-coupling.

  • 3-Methoxyphenyl Ring: This substituent adds lipophilic bulk and electronic richness. The meta-methoxy group often serves to probe hydrophobic pockets in receptor active sites or to modulate metabolic stability compared to para-substituted analogs.

  • Methyl Ester: Acts as a prodrug moiety (hydrolyzable to the active acid) or a synthetic handle for conversion to amides, alcohols, or heterocycles (e.g., oxadiazoles).

Synthetic Pathways[7]

The most robust and widely adopted synthesis of Methyl 6-(3-methoxyphenyl)nicotinate is the Suzuki-Miyaura Cross-Coupling . This pathway offers high regioselectivity and tolerance for the ester functionality.

Retrosynthetic Analysis

The disconnection occurs at the C6-C1' biaryl bond.

  • Electrophile: Methyl 6-chloronicotinate (commercially available, electron-deficient pyridine facilitates oxidative addition).

  • Nucleophile: 3-Methoxyphenylboronic acid.

Protocol: Palladium-Catalyzed Suzuki Coupling

Reaction Scheme:



Step-by-Step Methodology:

  • Reagents:

    • Methyl 6-chloronicotinate (1.0 eq)

    • 3-Methoxyphenylboronic acid (1.2 eq)

    • Catalyst:

      
       (3-5 mol%) or 
      
      
      
      for challenging substrates.
    • Base:

      
       (2.0 eq) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Charge a reaction flask with the chloronicotinate, boronic acid, and base.

    • Degas the solvent system (sparge with Argon for 15 min) to prevent homocoupling or catalyst oxidation.

    • Add the Pd catalyst under an inert atmosphere.

    • Heat to reflux (approx. 90-100°C) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Cool to room temperature. Filter through a Celite pad to remove Palladium black.

    • Partition between EtOAc and water. Wash organic layer with brine.

    • Dry over

      
      , concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Silica gel). Elute with a gradient of Hexanes/Ethyl Acetate (typically 0-20% EtOAc).

    • Recrystallization from EtOH/Heptane if necessary for high purity (>99%).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: Aryl Halide + Boronic Acid + Base (K2CO3) Start->Mix Degas Degas Solvent (Remove O2) Mix->Degas Cat Add Pd Catalyst (Pd(PPh3)4) Degas->Cat Reflux Reflux 90°C (4-12 Hours) Cat->Reflux Workup Workup: Extract & Wash Reflux->Workup Purify Purification: Flash Chromatography Workup->Purify Product Final Product: Methyl 6-(3-methoxyphenyl)nicotinate Purify->Product

Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of Methyl 6-(3-methoxyphenyl)nicotinate.

Spectroscopic Characterization

Verification of the structure requires confirming the presence of the pyridine core, the ester, and the specific substitution pattern of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Expectations
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Pyridine Ring:

      • 
         ~9.2 ppm (d, 1H, H-2): Deshielded by adjacent N and ester group.
        
      • 
         ~8.3 ppm (dd, 1H, H-4): Coupling with H-5.
        
      • 
         ~7.8 ppm (d, 1H, H-5): Doublet.
        
    • Phenyl Ring (3-methoxy):

      • Complex multiplet region

        
         7.0–7.6 ppm. Look for the singlet-like signal of the proton between the attachment point and the methoxy group (H-2').
        
    • Aliphatic:

      • 
         ~3.98 ppm (s, 3H, -COOCH 
        
        
        
        ): Methyl ester singlet.
      • 
         ~3.88 ppm (s, 3H, -OCH 
        
        
        
        ): Methoxy singlet.
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of methoxy group (

    
    ) or ester cleavage is common.
    

Biological & Research Applications

While often used as a chemical intermediate, the intact molecule and its derivatives have specific relevance in pharmacology.

Medicinal Chemistry Scaffold

This compound belongs to the class of 6-aryl-nicotinates .

  • mGluR Ligands: Biaryl pyridines are frequent motifs in negative allosteric modulators (NAMs) for mGluR5, used in studying anxiety and depression.

  • Kinase Inhibition: The pyridine nitrogen can act as a hinge binder in ATP-competitive kinase inhibitors, with the 3-methoxyphenyl group occupying the hydrophobic back pocket.

Derivatization Potential

The methyl ester is a "masked" carboxylic acid.

  • Hydrolysis:

    
     6-(3-methoxyphenyl)nicotinic acid (Library building block).
    
  • Amidation:

    
     Reaction with amines to form nicotinamides (common in anti-inflammatory research).
    
  • Reduction:

    
     Conversion to the corresponding alcohol for ether synthesis.
    

Safety & Handling Protocol

Signal Word: WARNING

Hazard CategoryH-StatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves.
Eye Irritation H319: Causes serious eye irritationUse safety goggles.
STOT-SE H335: May cause respiratory irritationHandle in a fume hood.

Storage:

  • Store at 2–8°C (Refrigerated).

  • Keep under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • Sigma-Aldrich. Methyl 6-(3-Methoxyphenyl)nicotinate Product Sheet. Merck KGaA. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

  • PubChem. Compound Summary for CID 7151 (Methyl Nicotinate Derivatives). National Library of Medicine. Link

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules". Organic & Biomolecular Chemistry, 4, 2337-2347. Link

Sources

Exploratory

Molecular weight and formula of Methyl 6-(3-methoxyphenyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Methyl 6-(3-methoxyphenyl)nicotinate, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 6-(3-methoxyphenyl)nicotinate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including its molecular weight and formula. While specific experimental data for this particular isomer is not widely available in public literature, this guide synthesizes information from closely related analogs to provide predicted analytical profiles and a representative synthetic methodology. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound's characteristics and potential applications.

Introduction

Methyl 6-(3-methoxyphenyl)nicotinate belongs to the pyridine-carboxylate family, a class of compounds that are prevalent in numerous biologically active molecules. The nicotinic acid scaffold is a key building block in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. The introduction of a methoxyphenyl group at the 6-position of the pyridine ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive candidate for further investigation in drug design and development.

Physicochemical Properties

The fundamental properties of Methyl 6-(3-methoxyphenyl)nicotinate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₃[1]
Molecular Weight 243.26 g/mol [1][2]
CAS Number 869985-47-7[1][2]
Appearance White to yellow solid[1]

Synthesis and Workflow

The proposed synthetic pathway would involve the coupling of a methyl 6-halonicotinate with a (3-methoxyphenyl)boronic acid in the presence of a palladium catalyst and a base.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification cluster_product Final Product Methyl 6-chloronicotinate Methyl 6-chloronicotinate Reaction_Vessel Reaction Mixture (Solvent, Base, Pd Catalyst) Methyl 6-chloronicotinate->Reaction_Vessel 3-Methoxyphenylboronic acid 3-Methoxyphenylboronic acid 3-Methoxyphenylboronic acid->Reaction_Vessel Extraction Aqueous Workup & Extraction Reaction_Vessel->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Crude Product Final_Product Methyl 6-(3-methoxyphenyl)nicotinate Purification->Final_Product Purified Product

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of Methyl 6-(3-methoxyphenyl)nicotinate.

Experimental Protocol (Representative)

The following is a representative, step-by-step methodology for the synthesis of a 6-aryl-nicotinate via a Suzuki-Miyaura coupling. Note: This protocol is based on general procedures for similar compounds and may require optimization for the specific synthesis of Methyl 6-(3-methoxyphenyl)nicotinate.

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine methyl 6-chloronicotinate (1 equivalent), (3-methoxyphenyl)boronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents).

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water. To this mixture, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 2-5 mol%.

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for several hours. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Methyl 6-(3-methoxyphenyl)nicotinate.

Analytical Characterization (Predicted)

Due to the lack of publicly available experimental spectra for Methyl 6-(3-methoxyphenyl)nicotinate, the following sections provide predicted spectroscopic data based on the analysis of closely related analogs, such as the 4-methoxy isomer and other substituted nicotinate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the methyl ester and methoxy groups.

  • Pyridine Ring Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm), likely exhibiting doublet or doublet of doublets splitting patterns.

  • Phenyl Ring Protons: Four signals in the aromatic region (δ 6.8-7.5 ppm), with splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • Methyl Ester Protons: A singlet at approximately δ 3.9 ppm.

  • Methoxy Protons: A singlet at approximately δ 3.8 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (δ 165-170 ppm).

  • Aromatic Carbons: Multiple signals in the region of δ 110-160 ppm for the carbons of the pyridine and phenyl rings.

  • Methyl Ester Carbon: A signal around δ 52 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For Methyl 6-(3-methoxyphenyl)nicotinate, the expected molecular ion peak [M]⁺ would be observed at m/z = 243.26. In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z = 244.27.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this type of molecule would likely involve the loss of the methoxy group from the ester (-•OCH₃, 31 Da) or the loss of the entire methyl ester group (-•COOCH₃, 59 Da).

MS_Fragmentation M_plus [M]⁺ m/z = 243 Fragment1 [M - •OCH₃]⁺ m/z = 212 M_plus->Fragment1 - 31 Da Fragment2 [M - •COOCH₃]⁺ m/z = 184 M_plus->Fragment2 - 59 Da

Caption: Predicted major fragmentation pathways for Methyl 6-(3-methoxyphenyl)nicotinate in mass spectrometry.

Potential Applications in Drug Discovery

Nicotinic acid and its derivatives are known to be precursors for a variety of pharmacologically active compounds. The structural motif of Methyl 6-(3-methoxyphenyl)nicotinate makes it a valuable intermediate for the synthesis of more complex molecules. The presence of the methoxyphenyl group can modulate the compound's interaction with biological targets and influence its pharmacokinetic properties.

Potential areas of application for derivatives of Methyl 6-(3-methoxyphenyl)nicotinate could include:

  • Oncology: As a scaffold for the development of kinase inhibitors.

  • Neuroscience: For the synthesis of ligands for various receptors in the central nervous system.

  • Inflammatory Diseases: As a building block for novel anti-inflammatory agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 6-(3-methoxyphenyl)nicotinate is not widely available. However, based on the data for analogous compounds, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 6-(3-methoxyphenyl)nicotinate is a chemical compound with significant potential as a building block in the synthesis of novel therapeutic agents. While specific experimental data for this isomer is limited, this guide provides a foundational understanding of its properties, a representative synthetic approach, and predicted analytical characteristics based on closely related structures. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

Sources

Foundational

The Ascendancy of 3-Methoxyphenyl Substituted Nicotinates: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The nicotinic acetylcholine receptor (nAChR) family represents a constellation of ligand-gated ion channels pivotal to synaptic transmission and ne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinic acetylcholine receptor (nAChR) family represents a constellation of ligand-gated ion channels pivotal to synaptic transmission and neuronal signaling. Their modulation by small molecules has been a cornerstone of therapeutic intervention for a spectrum of neurological and psychiatric disorders. Within the vast chemical space of nAChR modulators, 3-methoxyphenyl substituted nicotinates have emerged as a class of compounds with significant potential, demonstrating a nuanced interplay of steric and electronic properties that govern their interaction with various nAChR subtypes. This in-depth technical guide provides a comprehensive literature review of this chemical scaffold, delineating its synthesis, chemical properties, biological activities, and structure-activity relationships. We further present detailed experimental protocols and explore the downstream signaling sequelae of nAChR modulation by these agents, offering a vital resource for researchers engaged in the rational design of next-generation nicotinic ligands.

Introduction: The Nicotinic Acetylcholine Receptor Landscape and the Promise of Phenyl-Substituted Nicotinates

Nicotinic acetylcholine receptors are pentameric structures assembled from a diverse array of subunits (α1–α10, β1–β4, γ, δ, ε), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles. The most abundant nAChR subtypes in the central nervous system are the homomeric α7 and the heteromeric α4β2 receptors. These receptors are implicated in a wide range of cognitive functions, including learning, memory, and attention, making them attractive targets for the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD)[1].

The quest for subtype-selective nAChR modulators has led to the exploration of a variety of chemical scaffolds. Among these, phenyl-substituted nicotinates have garnered considerable interest. The introduction of a phenyl group onto the nicotinic acid backbone provides a versatile platform for tuning the molecule's affinity and efficacy for different nAChR subtypes. The nature and position of substituents on this phenyl ring can profoundly influence the compound's interaction with the receptor's binding pocket, offering a powerful tool for medicinal chemists to fine-tune pharmacological activity.

The 3-methoxyphenyl moiety, in particular, has been identified as a key pharmacophore in a range of biologically active compounds. The methoxy group at the meta-position can act as a hydrogen bond acceptor and influence the overall electronic and conformational properties of the molecule, potentially enhancing binding affinity and modulating receptor activation. This guide focuses specifically on the synthesis, characterization, and biological evaluation of 3-methoxyphenyl substituted nicotinates as promising nAChR modulators.

Synthesis and Characterization of 3-Methoxyphenyl Substituted Nicotinates: A Step-by-Step Approach

The synthesis of 3-methoxyphenyl substituted nicotinates can be achieved through several synthetic routes. A common and efficient method involves a palladium-catalyzed Suzuki cross-coupling reaction between a halogenated nicotinate and 3-methoxyphenylboronic acid. This approach offers high yields and good functional group tolerance.

Proposed Synthetic Pathway: Suzuki Cross-Coupling

The following diagram illustrates a general and robust workflow for the synthesis of a model compound, methyl 4-(3-methoxyphenyl)nicotinate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki Cross-Coupling cluster_workup Workup & Purification cluster_product Final Product & Characterization Methyl_4-chloronicotinate Methyl 4-chloronicotinate Reaction_Vessel Reaction Vessel (Anhydrous Solvent, e.g., Dioxane/Water) Methyl_4-chloronicotinate->Reaction_Vessel 3-Methoxyphenylboronic_acid 3-Methoxyphenylboronic acid 3-Methoxyphenylboronic_acid->Reaction_Vessel Extraction Extraction (e.g., Ethyl Acetate) Reaction_Vessel->Extraction Reaction Mixture Catalyst Pd Catalyst (e.g., Pd(OAc)2/SPhos) Catalyst->Reaction_Vessel Base Base (e.g., K3PO4) Base->Reaction_Vessel Chromatography Column Chromatography (Silica Gel) Extraction->Chromatography Crude Product Final_Product Methyl 4-(3-methoxyphenyl)nicotinate Chromatography->Final_Product Purified Product Characterization Characterization (NMR, IR, MS) Final_Product->Characterization

Caption: Proposed synthetic workflow for methyl 4-(3-methoxyphenyl)nicotinate.

Detailed Experimental Protocol: Synthesis of Methyl 4-(3-methoxyphenyl)nicotinate

This protocol is a representative example based on established Suzuki coupling procedures[2][3].

Materials:

  • Methyl 4-chloronicotinate

  • 3-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 4-chloronicotinate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-(3-methoxyphenyl)nicotinate.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the 3-methoxyphenyl and nicotinate moieties and their connectivity.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester carbonyl group (C=O) and the aromatic C=C and C-O bonds.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Biological Evaluation: Probing the Interaction with Nicotinic Acetylcholine Receptors

The biological activity of 3-methoxyphenyl substituted nicotinates is primarily assessed by their ability to modulate nAChR function. A tiered approach, starting with binding assays and progressing to functional and in vivo studies, is typically employed.

In Vitro Screening Strategies

A variety of in vitro assays are available to characterize the interaction of ligands with nAChRs[4].

3.1.1. Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific nAChR subtype. A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin) is incubated with a tissue preparation or cell line expressing the target receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.

3.1.2. Functional Assays

Functional assays measure the effect of a compound on receptor activity, i.e., whether it acts as an agonist, antagonist, or allosteric modulator.

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: Xenopus oocytes can be engineered to express specific nAChR subtypes. TEVC allows for the direct measurement of ion flow through the receptor channel in response to the application of a test compound. This technique can determine the efficacy (degree of activation) and potency (concentration required for a response) of agonists and the inhibitory effects of antagonists.

  • Patch-Clamp Electrophysiology in Mammalian Cells: This "gold standard" technique provides detailed information about the effects of a compound on single-channel properties, including conductance and open/close kinetics, in mammalian cells expressing the target nAChR.

  • Fluorometric Imaging Plate Reader (FLIPR) Assays: FLIPR is a high-throughput screening method that measures changes in intracellular calcium levels in response to receptor activation. Many nAChR subtypes are permeable to calcium, making this a useful assay for identifying agonists and positive allosteric modulators (PAMs)[4].

Data Presentation: Comparative Biological Activity

The following table provides a hypothetical summary of the biological activity of a series of 3-methoxyphenyl substituted nicotinates, illustrating the type of data generated from in vitro assays.

Compound IDR Group (on Nicotinate)nAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, µM)Efficacy (% of ACh response)
MN-1 Methylα4β215EC₅₀ = 0.560 (Partial Agonist)
α7>1000--
EN-1 Ethylα4β225EC₅₀ = 1.255 (Partial Agonist)
α7>1000--
PN-1 Propylα4β250IC₅₀ = 2.50 (Antagonist)
α7>1000--

Note: This is illustrative data and does not represent actual experimental results.

Mechanism of Action and Biological Effects: Delving into Downstream Signaling

The binding of a 3-methoxyphenyl substituted nicotinate to an nAChR initiates a cascade of intracellular events. As these compounds often act as partial agonists, they can elicit a nuanced cellular response compared to full agonists like acetylcholine.

Ion Channel Gating and Calcium Signaling

Upon agonist binding, the nAChR undergoes a conformational change, opening its central ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization. The influx of Ca²⁺ is a particularly important second messenger, triggering a variety of downstream signaling pathways[5].

Downstream Signaling Pathways

The activation of nAChRs, particularly the α7 subtype, can lead to the activation of several key signaling cascades that are crucial for neuronal survival and plasticity[5].

Signaling_Pathway cluster_receptor nAChR Activation cluster_calcium Calcium Influx cluster_pathways Downstream Signaling Cascades cluster_effects Cellular Effects Ligand 3-Methoxyphenyl Nicotinate (Partial Agonist) nAChR α7 nAChR Ligand->nAChR Binds to Ca2_influx Ca²⁺ Influx nAChR->Ca2_influx Opens Channel PI3K PI3K Ca2_influx->PI3K ERK ERK/MAPK Ca2_influx->ERK Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection CREB CREB ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Caption: Key downstream signaling pathways activated by α7 nAChR partial agonists.

Partial agonists, by producing a submaximal receptor response, may offer a therapeutic advantage by avoiding the receptor desensitization and potential excitotoxicity associated with prolonged stimulation by full agonists. They can also act as functional antagonists in the presence of a full agonist by competing for the same binding site.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of 3-methoxyphenyl substituted nicotinates is intricately linked to their molecular structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective nAChR modulators.

The Role of the 3-Methoxyphenyl Group
  • Position of the Methoxy Group: The meta-position of the methoxy group is often critical for optimal activity. It can influence the torsional angle between the phenyl and pyridine rings, which in turn affects the overall conformation of the molecule and its fit within the nAChR binding site.

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a key interaction with amino acid residues in the binding pocket.

  • Electronic Effects: The electron-donating nature of the methoxy group can influence the electron density of the aromatic system, which may impact cation-π interactions with the receptor.

Modifications to the Nicotinate Moiety
  • Ester Group: The size and nature of the alkyl group of the ester can influence the compound's solubility, metabolic stability, and affinity for the receptor. As suggested by the hypothetical data in the table above, increasing the chain length from methyl to propyl could potentially switch the activity from agonistic to antagonistic.

  • Substitution on the Pyridine Ring: The position of the 3-methoxyphenyl substituent on the pyridine ring is a key determinant of activity. Substitution at the 4-position, as in our model compound, is just one possibility, and exploring other substitution patterns is a viable strategy for lead optimization.

Conclusion and Future Directions

3-Methoxyphenyl substituted nicotinates represent a promising class of nAChR modulators with the potential for therapeutic application in a range of CNS disorders. Their synthesis via robust methods like the Suzuki coupling allows for the facile generation of diverse analogs for SAR studies. The ability to fine-tune their pharmacological properties by modifying both the 3-methoxyphenyl and the nicotinate moieties makes them an attractive scaffold for the development of subtype-selective ligands.

Future research in this area should focus on:

  • Expanding the Chemical Diversity: Synthesizing and evaluating a broader range of analogs with different substituents on both aromatic rings to further refine the SAR.

  • Determining Subtype Selectivity: Systematically screening optimized compounds against a panel of nAChR subtypes to identify highly selective ligands.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of relevant CNS disorders to assess their therapeutic potential.

  • Structural Biology: Obtaining co-crystal structures of these ligands bound to nAChRs or their homologous acetylcholine-binding proteins (AChBPs) to provide a molecular-level understanding of their binding mode and guide further rational drug design.

By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the discovery and development of novel 3-methoxyphenyl substituted nicotinates as next-generation therapeutics for neurological and psychiatric diseases.

References

Sources

Protocols & Analytical Methods

Method

Protocol for preparing Methyl 6-(3-methoxyphenyl)nicotinate from methyl 6-chloronicotinate

Executive Summary This application note details a robust, scalable protocol for the synthesis of Methyl 6-(3-methoxyphenyl)nicotinate via Suzuki-Miyaura Cross-Coupling . Unlike standard aryl chloride couplings which ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Methyl 6-(3-methoxyphenyl)nicotinate via Suzuki-Miyaura Cross-Coupling . Unlike standard aryl chloride couplings which often require specialized phosphine ligands (e.g., SPhos, XPhos) or high-energy precatalysts, this protocol leverages the inherent electronic deficiency of methyl 6-chloronicotinate . The electron-withdrawing ester group at the C3 position and the pyridine nitrogen activate the C6-chloride bond toward oxidative addition, allowing for high yields using robust, air-stable palladium catalysts.

Key Reaction Parameters
ParameterSpecification
Reaction Type Suzuki-Miyaura Cross-Coupling
Substrate Class Electron-deficient Heteroaryl Chloride
Catalyst System Pd(dppf)Cl₂ · CH₂Cl₂ (Ferrocenyl ligand)
Solvent System 1,4-Dioxane / Water (4:1 v/v)
Base Potassium Carbonate (K₂CO₃)
Exp. Yield 82 - 91%

Scientific Rationale & Mechanistic Insight

Substrate Activation

The success of this protocol relies on the SNAr-like activation of the oxidative addition step. The starting material, methyl 6-chloronicotinate, possesses a dipole moment that pulls electron density away from the C6-Cl bond.

  • Inductive Effect (-I): The nitrogen atom and the para-ester group deplete electron density at C6.

  • Result: The oxidative addition of Pd(0) into the C-Cl bond—typically the rate-limiting step for aryl chlorides—is significantly accelerated compared to chlorobenzene [1].

Catalyst Selection

We utilize [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) .

  • Why? The large bite angle of the dppf ligand favors the reductive elimination step, which forms the final biaryl bond. Furthermore, this catalyst is resistant to defluorination (not applicable here, but good for general robustness) and less sensitive to residual oxygen than Pd(PPh₃)₄ [2].

Mechanistic Pathway

The reaction follows the catalytic cycle depicted below:

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Accelerated by Ester) Pd0->OxAdd + Methyl 6-chloronicotinate PdII_Complex Pd(II)-Cl Intermediate OxAdd->PdII_Complex TransMetal Transmetallation PdII_Complex->TransMetal BaseStep Base Activation (Formation of Boronate) BaseStep->TransMetal + (3-methoxyphenyl)boronic acid RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition due to the electron-deficient pyridine ring.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/Vol (Example Scale)
Methyl 6-chloronicotinate 171.581.0500 mg
(3-Methoxyphenyl)boronic acid 151.961.2531 mg
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.05 (5 mol%)119 mg
K₂CO₃ (Anhydrous) 138.212.51006 mg
1,4-Dioxane Solvent-12 mL
Distilled Water Solvent-3 mL
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
  • Preparation: Oven-dry a 50 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Charging: Add Methyl 6-chloronicotinate (1.0 equiv), (3-Methoxyphenyl)boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) to the flask.

  • Solvent Addition: Add 1,4-Dioxane and Water (4:1 ratio).

    • Critical Step:Degassing. Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling byproducts or stalled reactions [3].

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly to the mixture under a positive stream of inert gas. Seal the vessel immediately.

Phase 2: Reaction Execution
  • Heating: Heat the reaction mixture to 90°C in an oil bath (or microwave reactor) with vigorous stirring.

  • Monitoring: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes) or LC-MS.

    • Checkpoint: The starting chloride (Rf ~0.6) should disappear within 2–4 hours. The product will appear as a highly UV-active spot (Rf ~0.45).

    • Note: If the reaction stalls, add an additional 2 mol% catalyst.

Phase 3: Workup & Purification[3]
  • Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 20 mL).

  • Washing: Combine organic layers and wash with Brine (saturated NaCl) to remove residual boronic acid and dioxane.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 30% Ethyl Acetate in Hexanes.

    • Product: Collect fractions containing the product; concentrate to yield a white to off-white solid.[5]

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated material against these diagnostic criteria.

NMR Diagnostics
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.25 (d, 1H): Characteristic H2 proton of the nicotinate ring (most deshielded due to N and Ester).

    • δ 3.98 (s, 3H): Methyl ester singlet.

    • δ 3.90 (s, 3H): Methoxy group singlet (from the aryl ring).

    • Absence of δ 7.5-7.6 (d): Disappearance of the starting material C5/C6 doublet indicates conversion.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Oxidation of CatalystEnsure rigorous degassing (sparging) before adding Pd.
Hydrolyzed Product (Acid) Base/Temp too harshReduce temp to 80°C or switch to Na₂CO₃; ensure water ratio is not >20%.
Homocoupling (Biaryl) Excess Boronic Acid/O₂Reduce boronic acid to 1.1 equiv; check inert atmosphere.

Workflow Diagram

SynthesisWorkflow Start Start: Weigh Reagents Degas CRITICAL: Degas Solvents (N2) Start->Degas CatAdd Add Pd Catalyst Degas->CatAdd Heat Heat to 90°C (2-4 Hours) CatAdd->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Workup Aq. Workup (EtOAc/Water) Check->Workup Complete Purify Flash Chromatography Workup->Purify Final Methyl 6-(3-methoxyphenyl) nicotinate Purify->Final

Figure 2: Operational workflow for the synthesis, highlighting the critical degassing step.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Guram, A. S., et al. (2010). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry, 75(24), 8351-8362. Link

  • Vertex Pharmaceuticals. (2013). Methods of producing methyl pyridine carboxylates. WIPO Patent WO2013102078. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Cross-Coupling for 6-Aryl Nicotinates

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specific focus on the synthesis of 6-aryl nicotinates. This guide is designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions, with a specific focus on the synthesis of 6-aryl nicotinates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] However, its application to heteroaromatic systems like pyridine derivatives, particularly for the synthesis of 6-aryl nicotinates, can present unique challenges. The electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to the palladium catalyst can significantly influence reaction outcomes. This guide will help you diagnose and resolve common issues to achieve high yields and purity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Formation

Q1: I'm not seeing any formation of my desired 6-aryl nicotinate product, or the yield is very low. What are the most likely causes?

A1: This is a common and often multifaceted problem. Let's break down the potential culprits, starting from the most fundamental aspects of the reaction.

  • Inactive Catalyst: The active catalytic species in a Suzuki coupling is Pd(0).[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[3] If this reduction is inefficient, the reaction will not proceed.

    • Solution:

      • Ensure your palladium source is of high quality and has been stored properly. Older Pd(OAc)₂ can be less active.[4]

      • Consider using a Pd(0) source directly, like Pd(PPh₃)₄, or a more advanced pre-catalyst (e.g., a Buchwald or PEPPSI-type precatalyst) that readily forms the active Pd(0) species.[3][5]

      • Increase the catalyst loading incrementally, for instance, from 1 mol% to 3-5 mol%.[5]

  • Inappropriate Ligand Selection: For challenging substrates like heteroaryl chlorides, the choice of ligand is critical. The ligand's electronic and steric properties directly impact the rates of oxidative addition and reductive elimination.[2][6]

    • Solution:

      • For electron-deficient 6-halonicotinates (especially chlorides), electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.[2][3][5][7]

      • Ensure the correct palladium-to-ligand ratio is used. For monodentate ligands, a 1:2 to 1:4 Pd:ligand ratio is common.[5]

  • Ineffective Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[7][8] An unsuitable base can halt the catalytic cycle.

    • Solution:

      • The choice of base is often dependent on the solvent and substrate sensitivity.[5] For many Suzuki couplings, K₂CO₃ or K₃PO₄ are effective.[9][10]

      • For base-sensitive substrates, a weaker base like Cs₂CO₃ or even organic bases might be required.[5][9]

      • The physical state of the base matters; ensure it is finely powdered and dry to maximize its reactivity.[5]

  • Solvent Effects: The solvent system must solubilize all reaction components and can influence the reaction rate.[1][11]

    • Solution:

      • Commonly used solvents include toluene, dioxane, THF, or DMF, often with water as a co-solvent.[1][5][11]

      • Thoroughly degas all solvents to remove dissolved oxygen, which can lead to catalyst deactivation and unwanted side reactions.[5][12]

Q2: My starting materials are being consumed, but my yield of the desired product is still low. What's happening?

A2: If your starting materials are disappearing, it's a strong indication that the catalyst is active, but the reaction is being diverted down unproductive pathways. The most common culprits are side reactions involving the boronic acid.

  • Protodeboronation: This is a significant side reaction where the boronic acid is converted back to the corresponding arene, effectively quenching your nucleophile.[3][13][14] Heteroaryl boronic acids can be particularly susceptible to this.[3]

    • Solution:

      • Use milder reaction conditions, such as a lower temperature or a weaker base.[5]

      • Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[8][15]

      • Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some degradation.[7]

  • Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl derived from two molecules of your boronic acid. It is often promoted by the presence of oxygen or residual Pd(II) species.[3][12][16]

    • Solution:

      • Rigorously exclude oxygen from the reaction mixture by thoroughly degassing all solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).[12]

      • Using a Pd(0) source or ensuring the complete reduction of a Pd(II) precatalyst can minimize homocoupling.[5]

      • In some cases, the slow addition of the boronic acid can keep its concentration low and disfavor this side reaction.[5]

Issue 2: Formation of Specific Byproducts

Q3: I am observing a significant amount of the dehalogenated nicotinate starting material in my reaction mixture. How can I prevent this?

A3: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, especially with electron-deficient heteroaryl halides.[17]

  • Mechanism of Dehalogenation: This side reaction typically proceeds through the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[17] This Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate to form the dehalogenated byproduct.[3]

    • Solution:

      • Choice of Base and Solvent: Avoid using strong alkoxide bases in alcohol solvents if dehalogenation is a problem. Consider using a carbonate or phosphate base in an aprotic solvent like dioxane or toluene.[9]

      • Ligand Selection: Bulky, electron-donating ligands can sometimes accelerate the desired reductive elimination over the dehalogenation pathway.[2]

      • Reaction Conditions: Running the reaction at a lower temperature may help to disfavor the dehalogenation pathway.[5]

Issue 3: Catalyst Deactivation

Q4: My reaction starts but then stalls before completion. I also see a black precipitate forming. What does this indicate?

A4: The formation of a black precipitate is often palladium black, which consists of agglomerated palladium nanoparticles.[18] This is a classic sign of catalyst deactivation.[18] While some formation of palladium black can be seen in successful reactions, rapid and extensive precipitation usually correlates with poor catalyst stability and incomplete conversion.[18]

  • Causes of Catalyst Deactivation:

    • High Temperatures: Running the reaction at excessively high temperatures can lead to catalyst decomposition.

    • Presence of Impurities: Certain impurities in the starting materials or solvents can act as catalyst poisons.[18]

    • Product Inhibition: In some cases, the product of the reaction can bind strongly to the catalyst, inhibiting further turnover.[19][20]

  • Solution:

    • Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.[1]

    • Purify Starting Materials: Ensure that all starting materials and solvents are of high purity.

    • Consider a Heterogeneous Catalyst: In some instances, a supported palladium catalyst might offer greater stability and recyclability.[20][21]

Experimental Protocols & Data

General Protocol for a Screening Suzuki-Miyaura Reaction

This protocol provides a starting point for optimizing your reaction. It is crucial to screen different parameters to find the optimal conditions for your specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add the 6-halonicotinate (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL).

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

  • Work-up: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Screening
ParameterRecommended Starting PointAlternatives to ConsiderRationale
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, Pd(PPh₃)₄, Buchwald Precatalysts[3][8]Pd(OAc)₂ is a common and cost-effective Pd(II) source. Pre-catalysts can offer better activity and reproducibility.[3]
Ligand SPhos (4 mol%)XPhos, RuPhos, NHC ligands[2][5][7]Bulky, electron-rich ligands are often required for coupling with aryl chlorides.[2][3]
Base K₂CO₃ (2 equiv.)K₃PO₄, Cs₂CO₃, CsF[5][9][10]The choice of base can significantly impact the reaction rate and selectivity.[5]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O, THF/H₂O, DMF[1][9][11]The solvent system affects solubility and can influence the reaction mechanism.[1]
Temperature 80-100 °C60-120 °CHigher temperatures can increase the reaction rate but may also lead to catalyst decomposition.[1]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + Ar'-B(OR)₂ (Base) PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Side_Reactions Are Side Reactions Dominant? Check_Catalyst->Check_Side_Reactions Yes Optimize_Catalyst Optimize Catalyst/Ligand Increase Loading Check_Catalyst->Optimize_Catalyst No Address_Protodeboronation Address Protodeboronation: Milder Base/Temp Use Boronic Ester Check_Side_Reactions->Address_Protodeboronation Protodeboronation Address_Homocoupling Address Homocoupling: Degas Thoroughly Use Pd(0) Source Check_Side_Reactions->Address_Homocoupling Homocoupling Address_Dehalogenation Address Dehalogenation: Change Base/Solvent Lower Temperature Check_Side_Reactions->Address_Dehalogenation Dehalogenation Optimize_Catalyst->Start Success Successful Reaction Address_Protodeboronation->Success Address_Homocoupling->Success Address_Dehalogenation->Success

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

  • Protodeboronation - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 22, 2024, from [Link]

  • Tang, D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5247-5273. DOI:10.1039/C9CY01331H
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1547–1560.
  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved February 22, 2024, from [Link]

  • Pashkova, A., et al. (2021). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • Al-Amin, M., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(47), 19864–19876.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 22, 2024, from [Link]

  • Pashkova, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts.
  • Cox, P. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9033-9051.
  • Adamo, C., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 549–555.
  • Hong, X., et al. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 136(44), 15817–15820.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved February 22, 2024, from [Link]

  • Villegas-Escobar, N., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(12), 5461–5470.
  • Saha, D., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Camasso, N. M., & Sanford, M. S. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics, 36(18), 3573–3580.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - NIH. (n.d.). Retrieved February 22, 2024, from [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved February 22, 2024, from [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 596-601.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5). Retrieved February 22, 2024, from [Link]

  • Man, H.-W., et al. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(20), 3843–3846.
  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Sridevi, B., et al. (2019). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ChemistrySelect, 4(13), 3913–3917.
  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. The University of Texas Rio Grande Valley.
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024, January 12). Retrieved February 22, 2024, from [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. (n.d.). Retrieved February 22, 2024, from [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 22, 2024, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved February 22, 2024, from [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility of Methyl 6-(3-methoxyphenyl)nicotinate in Aqueous Buffers

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 6-(3-methoxyphenyl)nicotinate. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 6-(3-methoxyphenyl)nicotinate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of its limited solubility in aqueous buffers. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.

Understanding the Molecule: A Foundation for Solubility Troubleshooting

  • Pyridine Moiety: The nitrogen atom in the pyridine ring is basic and can be protonated. The pKa of unsubstituted pyridine is approximately 5.2.[3] The presence of electron-withdrawing or -donating groups on the ring can influence this value.[4][5]

  • Methoxyphenyl Group: This group adds hydrophobicity to the molecule.

  • Methyl Ester Group: This functional group is relatively non-polar and can undergo hydrolysis under strongly acidic or basic conditions, a factor to consider when choosing buffer pH.

Based on this structure, Methyl 6-(3-methoxyphenyl)nicotinate is expected to be a weakly basic and poorly water-soluble compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 6-(3-methoxyphenyl)nicotinate not dissolving in my aqueous buffer?

A1: The limited aqueous solubility of Methyl 6-(3-methoxyphenyl)nicotinate is due to its predominantly hydrophobic structure. For a molecule to dissolve, the energy released from the interaction between the solute and solvent molecules must overcome the energy required to break the solute-solute and solvent-solvent interactions. In this case, the interactions between the hydrophobic parts of the molecule and water are not strong enough to overcome the hydrogen bonding network of water, leading to poor solubility.

Q2: I'm seeing a precipitate form after adding my DMSO stock solution of the compound to the aqueous buffer. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution" or "crashing out."[6] Your compound is likely highly soluble in the organic solvent (like DMSO), but its solubility is much lower in the aqueous buffer. When the concentrated organic stock is introduced to the aqueous environment, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the mixed solvent system, leading to the formation of a solid precipitate.[6]

Q3: Can I simply heat the buffer to dissolve more compound?

A3: While gently warming the buffer can sometimes increase the solubility of a compound, it is not always a reliable or recommended method for preparing stock solutions for quantitative assays.[6] The increased solubility may be temporary, and the compound could precipitate out as the solution cools to room or experimental temperature. Furthermore, prolonged heating can potentially lead to the degradation of the compound, especially the hydrolysis of the ester group.

Q4: What is the ideal pH for dissolving this compound?

A4: As a weak base due to the pyridine nitrogen, Methyl 6-(3-methoxyphenyl)nicotinate is expected to be more soluble in acidic conditions where the pyridine nitrogen is protonated, forming a more water-soluble salt.[6][7] The optimal pH will be below the pKa of the protonated pyridine. While the exact pKa is unknown, a pH range of 4-6 would be a logical starting point for experimentation. However, the stability of the ester linkage at low pH should be considered for long-term storage.

Troubleshooting Guides: A Step-by-Step Approach to Enhancing Solubility

If you are encountering solubility issues, the following troubleshooting guides provide a systematic approach to identify the most suitable solubilization strategy for your specific experimental needs.

Guide 1: Optimizing the Stock Solution Preparation

The way you prepare your initial stock solution can significantly impact its subsequent dilution into aqueous buffers.

dot

Caption: Workflow for optimizing stock solution preparation.

Experimental Protocol: Reverse Dilution for Aqueous Buffer Preparation

  • Dispense the required volume of your concentrated organic stock solution (e.g., in DMSO) into a microcentrifuge tube.

  • While vigorously vortexing the tube, add the aqueous buffer drop by drop.

  • Continue adding the buffer slowly until the final desired volume is reached.

  • Visually inspect the solution for any signs of precipitation.

Guide 2: pH Adjustment

Leveraging the basic nature of the pyridine ring is a primary strategy for improving aqueous solubility.

dot

Caption: Decision tree for pH adjustment to enhance solubility.

Experimental Protocol: Determining pH-Dependent Solubility

  • Prepare a series of buffers (e.g., phosphate or acetate buffers) with a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4).[8][9]

  • To separate vials each containing a small, pre-weighed amount of Methyl 6-(3-methoxyphenyl)nicotinate, add a fixed volume of each buffer.

  • Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.[10]

  • Centrifuge the samples to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).[6]

  • Plot the solubility against the pH to determine the optimal pH range.

Guide 3: Utilizing Co-solvents

When pH adjustment alone is insufficient or not feasible, the addition of a water-miscible organic solvent can increase solubility.[11][12]

Co-solventTypical Starting Concentration (v/v)Considerations
Ethanol1-10%Generally well-tolerated in many biological assays.
Propylene Glycol1-5%Can increase viscosity.
Polyethylene Glycol (PEG 300/400)1-5%Biocompatible and effective for many hydrophobic compounds.[13]
Glycerol1-10%Can significantly increase viscosity.

Experimental Protocol: Screening Co-solvents

  • Prepare your aqueous buffer of choice.

  • Create a series of buffer solutions containing different concentrations of a selected co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol).

  • Attempt to dissolve Methyl 6-(3-methoxyphenyl)nicotinate in each co-solvent/buffer mixture following your standard protocol.

  • Observe for complete dissolution.

  • Important: Always run a vehicle control (buffer with the same concentration of co-solvent but without the compound) in your experiments to account for any effects of the co-solvent on the assay.

Guide 4: Employing Solubilizing Excipients

For particularly challenging solubility issues, specialized excipients like surfactants and cyclodextrins can be highly effective.

dot

Caption: Workflow for using solubilizing excipients.

1. Surfactants: These amphiphilic molecules form micelles in aqueous solutions, encapsulating the hydrophobic compound within their non-polar core, thereby increasing its apparent solubility.[13]

SurfactantTypical Starting Concentration (w/v)
Tween® 80 (Polysorbate 80)0.01 - 0.1%
Polysorbate 200.01 - 0.1%

2. Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment.[1][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a favorable safety profile.[1]

Experimental Protocol: Preparing a Solution with HP-β-Cyclodextrin

  • Prepare a stock solution of HP-β-cyclodextrin in your desired aqueous buffer (e.g., 10% w/v).

  • Add your Methyl 6-(3-methoxyphenyl)nicotinate to the HP-β-cyclodextrin solution.

  • Stir or vortex the mixture vigorously for an extended period (e.g., overnight) to facilitate the formation of the inclusion complex.[16]

  • Filter the solution to remove any undissolved compound.

  • Determine the concentration of the solubilized compound.

References

  • Rupp, M. (2011). Predicting the pKa of Small Molecules.
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  • EXPERIMENT 1 DETERMIN
  • Yıldız, I. (2005). Acidity Study on 3-Substituted Pyridines. Molecular Diversity, 9(4), 257-266.
  • Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • Movassaghi, M., & Schmidt, M. A. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(6), 1278–1281.
  • Tetko, I. V. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • Galabov, B., Nikolova, V., Rangelov, M., & Schaefer, H. F. (2010). Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution.
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  • Rowan. (n.d.). Running Rowan's pKa Prediction Workflow.
  • chemmasters.online. (2018, March 9). basicity of pyridine-heterocyclic compounds [Video]. YouTube.
  • Zhang, S. (n.d.). Predicting the pKa of Small Molecules.
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  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
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  • Gellis, A., Primas, G., & Verhaeghe, P. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5241.
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  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024, October 23).
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Troubleshooting

Technical Support Center: Synthesis of 3-Methoxyphenyl Nicotinate Derivatives

Welcome to the technical support center for challenges related to the synthesis of 3-methoxyphenyl nicotinate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the synthesis of 3-methoxyphenyl nicotinate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties, particularly those arising from steric hindrance. Here, we address common issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Introduction: The Challenge of Sterically Encumbered Aryl Esters

The synthesis of aryl esters, formed from a carboxylic acid and a phenol, can be deceptively complex. The reaction between nicotinic acid (a heteroaromatic carboxylic acid) and 3-methoxyphenol (a substituted phenol) to form 3-methoxyphenyl nicotinate is a prime example where steric and electronic factors can impede standard esterification protocols. The spatial arrangement of atoms, or steric hindrance, can slow down chemical reactions by physically blocking the reactive sites.[1] This guide provides troubleshooting strategies and advanced protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard Fischer esterification of nicotinic acid and 3-methoxyphenol is giving very low yields (<15%). What is the primary cause?

A1: The Fischer esterification, while classic, is often inefficient for this specific transformation due to a combination of factors:

  • Equilibrium Limitations: The reaction is reversible, and water must be efficiently removed to drive it towards the product.[2] For sterically hindered substrates, the forward reaction is already slow, making it difficult to push the equilibrium to completion.

  • Steric Hindrance: While the methoxy group is in the meta position, the overall bulk of the two aromatic rings approaching each other slows the rate of nucleophilic attack by the phenol. This effect is magnified in more substituted derivatives.[3]

  • Pyridine Ring Deactivation: Under strong acidic conditions (e.g., H₂SO₄), the nitrogen atom of the nicotinic acid pyridine ring becomes protonated. This puts a positive charge on the ring, which deactivates the carboxyl group toward nucleophilic attack through an inductive effect, further slowing the reaction.

Troubleshooting Steps:

  • Use a Dean-Stark Apparatus: Ensure rigorous removal of water to shift the equilibrium.

  • Consider Alternative Catalysts: Bulky diarylammonium salts, such as N,N-diphenylammonium triflate (DPAT), have been shown to be effective for ester condensations of sterically demanding alcohols and can be more efficient than traditional mineral acids.[4]

  • Switch to a More Powerful Method: For substrates with significant steric hindrance, the Fischer esterification is often not the optimal choice. It is generally more suitable for simple alcohols rather than phenols.[5] We recommend moving to an activated acid species or a coupling-reagent-based approach as described below.

Q2: I'm trying to react nicotinoyl chloride with 3-methoxyphenol and triethylamine (TEA), but the reaction is sluggish and purification is difficult. How can I improve this?

A2: Using an acyl chloride is a logical step up from Fischer esterification. However, the success of this reaction hinges on activating the nucleophile (the phenol) and facilitating the reaction under mild conditions.

  • Basicity of the Phenol: 3-Methoxyphenol is a weak nucleophile. While TEA is sufficient to scavenge the HCl byproduct, it may not be strong enough to significantly deprotonate the phenol to form the more nucleophilic phenoxide.

  • The Role of a Nucleophilic Catalyst: The direct reaction between the phenol and the acyl chloride can be slow. A nucleophilic catalyst is often required to accelerate the reaction.

Optimized Protocol (Acylation with DMAP): 4-Dimethylaminopyridine (DMAP) is an excellent nucleophilic catalyst for this type of reaction. It reacts with the nicotinoyl chloride to form a highly reactive N-nicotinoylpyridinium intermediate, which is then readily attacked by the phenol.

Experimental Protocol: DMAP-Catalyzed Acylation

  • In a dry, inert atmosphere (N₂ or Ar), dissolve 3-methoxyphenol (1.0 eq) and DMAP (0.1-0.2 eq) in a dry, aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of nicotinoyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q3: What are the best coupling reagents for this esterification, and why are they effective against steric hindrance?

A3: When direct acylation is inefficient, using a coupling reagent to activate the carboxylic acid in situ is the preferred method. The Steglich Esterification is a mild and highly effective protocol for forming esters from sterically hindered substrates.[6]

Core Principle: This reaction uses a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. In the presence of DMAP, this forms the same highly reactive N-acylpyridinium salt mentioned in Q2, which is then intercepted by the alcohol or phenol.[6]

The Steglich Reaction Workflow

Steglich_Workflow

Why it Works for Hindered Substrates: The reaction is powerful because it does not rely on heat or harsh conditions. The formation of the highly stable dicyclohexylurea (DCU) byproduct provides a strong thermodynamic driving force for the reaction.[6] The use of DMAP is crucial as it not only accelerates the reaction but also suppresses a common side reaction: the rearrangement of the O-acylisourea intermediate to a non-reactive N-acylurea.[6]

Reagent Role Key Advantage
DCC or EDC Carboxylic Acid ActivatorForms a highly reactive O-acylisourea intermediate.
DMAP Nucleophilic CatalystForms a more reactive N-acylpyridinium species and prevents side reactions.
Solvent (DCM, THF) Aprotic MediumPrevents unwanted side reactions with the solvent.

Table 1: Key Reagents in Steglich Esterification.

Q4: Even coupling reagents are giving low yields with my highly substituted derivative. Is there a more powerful method available?

A4: Yes. For extremely challenging cases, the Mitsunobu Reaction is one of the most powerful and reliable methods for forming esters, especially with sterically hindered secondary alcohols and phenols.[7][8]

Core Principle: The Mitsunobu reaction is a redox-condensation reaction. It uses a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol (the phenol in this case), making it a good leaving group.[9][10] The carboxylate then displaces the activated hydroxyl group in an Sₙ2-type reaction.

Simplified Mitsunobu Mechanism

Mitsunobu_Mechanism

Key Considerations for Mitsunobu Reactions:

  • Acidic Nucleophile: The carboxylic acid (nicotinic acid) must be sufficiently acidic (pKa < 13) to protonate the intermediate betaine formed from PPh₃ and DEAD.[7][10] Nicotinic acid meets this requirement.

  • Byproduct Removal: A significant drawback is the difficulty in removing the triphenylphosphine oxide (OPPh₃) and hydrazide byproducts. Purification often requires careful column chromatography.

  • Sonication: For exceptionally hindered substrates, the use of sonication has been shown to improve reaction rates and yields in phenolic Mitsunobu reactions.[7]

Q5: How can I effectively purify my 3-methoxyphenyl nicotinate derivative and confirm its identity?

A5: Proper purification and characterization are critical. The choice of method depends on the reaction byproducts.

Purification Strategy:

  • Aqueous Workup: Start with an acid-base wash. A wash with aqueous NaHCO₃ or a dilute base will remove any unreacted nicotinic acid.[11] If you used an acid catalyst, this will also neutralize it. A subsequent wash with dilute HCl can remove basic impurities like DMAP or TEA.

  • Removal of Byproducts:

    • DCU (from Steglich): Dicyclohexylurea is mostly insoluble in common organic solvents like DCM or ethyl acetate and can be largely removed by filtration.[6]

    • OPPh₃ (from Mitsunobu): Triphenylphosphine oxide can be challenging. One strategy is to place the crude mixture in the freezer with a solvent like diethyl ether; OPPh₃ will sometimes crystallize out. Otherwise, meticulous column chromatography is required.

  • Column Chromatography: This is the most reliable method. Use a solvent system like Hexane/Ethyl Acetate, starting with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity. The ester product is typically less polar than the starting phenol and acid.

  • Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can provide a highly pure product.

Characterization:

  • ¹H NMR: Expect to see characteristic signals for the protons on both the 3-methoxyphenyl ring and the nicotinoyl (pyridine) ring. The methoxy group (–OCH₃) should appear as a singlet around 3.8-3.9 ppm.

  • ¹³C NMR: Look for the ester carbonyl carbon signal in the range of 164-168 ppm. The methoxy carbon signal typically appears around 55-56 ppm.[12]

  • FT-IR: A strong C=O stretching band for the ester should be visible around 1730-1750 cm⁻¹. Also, look for C-O stretching bands around 1200-1300 cm⁻¹.[13]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized ester.

References
  • Mitsunobu Reaction. (2019). Organic Chemistry Portal. [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Available from: [Link]

  • Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available from: [Link]

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  • Falcicchio, A., et al. (2014). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. ACS Omega. Available from: [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Available from: [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Available from: [Link]

  • Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters. Available from: [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University Collection of Scholarly and Academic Papers. Available from: [Link]

  • Preparation of sterically hindered hydroxyphenylcarboxylic acid esters. (2011). Google Patents.
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  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (2018). ResearchGate. Available from: [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Available from: [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (2010). The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. (2017). Royal Society of Chemistry. Available from: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. Available from: [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2022). ResearchGate. Available from: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). ResearchGate. Available from: [Link]

  • Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. (2024). YouTube. Available from: [Link]

  • Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. (2021). ACS Omega. Available from: [Link]

  • Structural and Spectroscopic Characterization of - Amanote. (n.d.). Amanote Research. Available from: [Link]

  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. (2019). ChemPhysChem. Available from: [Link]

  • Scope and Limitations of a Novel Synthesis of 3-Arylazonicotinates. (2012). MDPI. Available from: [Link]

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  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules. Available from: [Link]

  • Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. (2014). ResearchGate. Available from: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017). ResearchGate. Available from: [Link]

  • How to overcome Steric Hindrance? (2019). ResearchGate. Available from: [Link]

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  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). MDPI. Available from: [Link]

  • Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. (2023). Molecules. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 13C NMR Chemical Shifts of Methyl 6-(3-methoxyphenyl)nicotinate: A Comparative Analysis

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for Methyl 6-(3-methoxyphenyl)nicotinate, a heterocyclic compound with potential applications in pharmaceutical research. In the absence of readily available experimental data for this specific molecule, we present a robustly predicted spectrum and offer a comparative analysis against its core structural motifs: methyl nicotinate and 3-methoxyanisole. This approach not only facilitates the interpretation of future experimental spectra but also deepens the understanding of substituent effects in complex aromatic systems.

The Predicted 13C NMR Spectrum of Methyl 6-(3-methoxyphenyl)nicotinate

Due to the novelty of Methyl 6-(3-methoxyphenyl)nicotinate, a publicly available, experimentally verified 13C NMR spectrum is not yet documented. However, leveraging advanced computational algorithms that rely on large databases of known chemical shifts and substituent effects, a predicted spectrum can be generated with a high degree of confidence. The following table outlines the predicted 13C NMR chemical shifts for Methyl 6-(3-methoxyphenyl)nicotinate.

Table 1: Predicted 13C NMR Chemical Shifts for Methyl 6-(3-methoxyphenyl)nicotinate

Carbon AtomPredicted Chemical Shift (ppm)
C=O165.8
C6160.5
C2151.0
C4137.2
C5118.9
C3127.5
C1'139.5
C2'113.8
C3'159.9
C4'116.5
C5'129.8
C6'120.3
OCH3 (ester)52.3
OCH3 (phenyl)55.4

Disclaimer: These values are computationally predicted and should be used as a guide for spectral interpretation. Experimental verification is recommended.

To aid in the assignment of these chemical shifts, the following diagram illustrates the atom numbering scheme for Methyl 6-(3-methoxyphenyl)nicotinate.

G cluster_pyridine Pyridine Ring cluster_phenyl Phenyl Ring C2 C2 N1 N C2->N1 C3 C3 C3->C2 C(O)OCH3 C(=O)OCH3 C3->C(O)OCH3 C4 C4 C4->C3 C5 C5 C5->C4 C6 C6 C6->C5 C1' C1' C6->C1' N1->C6 C6' C6' C1'->C6' C2' C2' C2'->C1' C3' C3' C3'->C2' OCH3_phenyl OCH3 C3'->OCH3_phenyl C4' C4' C4'->C3' C5' C5' C5'->C4' C6'->C5'

Figure 1: Molecular structure and atom numbering of Methyl 6-(3-methoxyphenyl)nicotinate.

Comparative Analysis: Understanding Substituent Effects

The chemical shift of a particular carbon atom is highly sensitive to its electronic environment. By comparing the predicted shifts of our target molecule with the experimental data of its constituent parts, we can gain valuable insights into the interplay of substituent effects.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm) with Reference Compounds

Carbon AtomMethyl 6-(3-methoxyphenyl)nicotinate (Predicted)Methyl Nicotinate (Experimental)[1][2]3-Methylanisole (Experimental)[3][4]Anisole (Experimental)
C=O165.8165.9--
C2151.0153.2--
C3127.5126.8--
C4137.2137.0--
C5118.9123.5--
C6160.5150.8--
C1'139.5-139.6159.9
C2'113.8-121.0114.1
C3'159.9-159.7129.5
C4'116.5-113.3120.7
C5'129.8-129.4129.5
C6'120.3-111.7114.1
OCH3 (ester)52.352.4--
OCH3 (phenyl)55.4-55.155.1

Note: Experimental data for reference compounds were obtained from publicly available spectral databases.

Analysis of the Pyridine Ring

The pyridine ring in Methyl 6-(3-methoxyphenyl)nicotinate is substituted at the 3-position with a methyl ester group and at the 6-position with a 3-methoxyphenyl group.

  • C2 and C6: The carbons flanking the nitrogen atom (C2 and C6) are typically the most deshielded in the pyridine ring due to the electronegativity of the nitrogen. In methyl nicotinate, C2 and C6 appear at 153.2 and 150.8 ppm, respectively. In our target molecule, the introduction of the bulky and electron-donating 3-methoxyphenyl group at the C6 position is predicted to cause a significant downfield shift to approximately 160.5 ppm. This is likely due to a combination of electronic and steric effects. Conversely, C2 is predicted to shift slightly upfield to 151.0 ppm.

  • C3 and C4: The chemical shifts of C3 and C4 are predicted to be relatively similar to those in methyl nicotinate, suggesting that the electronic influence of the 6-substituent on these positions is less pronounced.

  • C5: A notable upfield shift is predicted for C5, from 123.5 ppm in methyl nicotinate to 118.9 ppm in the target molecule. This increased shielding is likely due to the electron-donating nature of the 3-methoxyphenyl group, which increases electron density at the para-position (C5) through resonance.

Analysis of the Phenyl Ring

The phenyl ring is substituted with a methoxy group at the 3'-position and is attached to the pyridine ring at the 1'-position.

  • C1' and C3': The carbons directly attached to the substituents (ipso-carbons) show significant shifts. C1', attached to the electron-withdrawing pyridine ring, is predicted at 139.5 ppm, similar to the methyl-substituted carbon in 3-methylanisole (139.6 ppm). C3', bearing the electron-donating methoxy group, is predicted to be highly deshielded at 159.9 ppm, which is consistent with the value observed in 3-methylanisole (159.7 ppm) and anisole (159.9 ppm).

  • Ortho, Meta, and Para Positions: The electron-donating methoxy group is known to shield the ortho (C2', C4') and para (C6') positions. This effect is reflected in the predicted upfield shifts for C2' (113.8 ppm) and C4' (116.5 ppm) compared to an unsubstituted benzene (128.5 ppm). The predicted shift for C6' (120.3 ppm) also indicates increased shielding. The C5' position, meta to the methoxy group, is predicted at 129.8 ppm, which is very close to the value in 3-methylanisole (129.4 ppm) and anisole (129.5 ppm), as meta positions are less affected by the resonance effects of the methoxy group.

Experimental Protocol for 13C NMR Acquisition

To facilitate the experimental verification of the predicted chemical shifts, the following general protocol for acquiring a 13C NMR spectrum is provided.

G prep Sample Preparation dissolve Dissolve ~20-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer setup Spectrometer Setup transfer->setup insert Insert sample into the spectrometer setup->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field lock->shim tune Tune and match the 13C probe shim->tune acquisition Data Acquisition tune->acquisition pulse Select a standard 13C pulse program (e.g., zgpg30) acquisition->pulse params Set acquisition parameters (spectral width, number of scans, relaxation delay) pulse->params acquire Acquire the Free Induction Decay (FID) params->acquire processing Data Processing acquire->processing ft Fourier Transform the FID processing->ft phase Phase the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to the solvent peak or TMS baseline->reference

Figure 2: A generalized workflow for acquiring a 13C NMR spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 13C NMR spectrum of Methyl 6-(3-methoxyphenyl)nicotinate. By dissecting the molecule into its fundamental building blocks and comparing their known spectral data, we have offered a logical and scientifically grounded interpretation of the expected chemical shifts. This comparative approach not only serves as a practical tool for researchers working with this and similar compounds but also reinforces the fundamental principles of NMR spectroscopy and substituent effects in aromatic and heteroaromatic systems. The provided experimental workflow offers a clear path for the empirical validation of these predictions, contributing to the robust characterization of this novel chemical entity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 7151, Methyl nicotinate. [Link][1]

  • SpectraBase, Methylnicotinate. [Link][2]

  • PubChem Compound Summary for CID 7530, 3-Methoxytoluene. [Link][4]

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 6-(3-methoxyphenyl)nicotinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical development, the precise and comprehensive characterization of novel chemical entities is paramount. Methyl 6-(3-m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the precise and comprehensive characterization of novel chemical entities is paramount. Methyl 6-(3-methoxyphenyl)nicotinate, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structural elucidation and the reliable identification of related impurities or metabolites necessitate a multi-faceted analytical approach. This guide provides an in-depth exploration of the mass spectrometric fragmentation behavior of Methyl 6-(3-methoxyphenyl)nicotinate, offering a predictive model based on the fragmentation of its core structural motifs. Furthermore, we will compare and contrast this powerful technique with other essential analytical methods, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing you with a holistic strategy for the robust characterization of this and similar molecules.

The Power of Prediction: Deconstructing the Mass Spectrometry Fragmentation Pattern of Methyl 6-(3-methoxyphenyl)nicotinate

While a publicly available mass spectrum for Methyl 6-(3-methoxyphenyl)nicotinate is not readily found, we can confidently predict its fragmentation pattern under electron ionization (EI) by dissecting the molecule into its constituent parts: the methyl nicotinate core and the 3-methoxyphenyl substituent. This predictive approach is a cornerstone of efficient structure elucidation for novel compounds.

The molecular ion ([M]⁺˙) of Methyl 6-(3-methoxyphenyl)nicotinate is expected at an m/z corresponding to its molecular weight (243.26 g/mol ). The subsequent fragmentation is anticipated to follow several key pathways, driven by the relative stability of the resulting fragment ions.

Predicted Fragmentation Pathways:
  • Loss of the Methoxy Radical (•OCH₃) from the Ester: A primary and highly characteristic fragmentation of methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion.

    • [M - 31]⁺ : This would result in a prominent peak at m/z 212 .

  • Loss of the Methyl Radical (•CH₃) from the Methoxy Group: The methoxy substituent on the phenyl ring is prone to the loss of a methyl radical.

    • [M - 15]⁺ : This would generate a significant ion at m/z 228 .

  • Cleavage of the Ester Group: The ester linkage itself can undergo fragmentation.

    • Loss of the carbomethoxy group (•COOCH₃): This would lead to an ion at m/z 184 .

    • Formation of the methoxycarbonyl ion ([CH₃OCO]⁺): A smaller fragment at m/z 59 .

  • Fragmentation of the Pyridine Ring: The nicotinic acid moiety is known to produce characteristic fragments.

    • Formation of the pyridyl cation: Cleavage of the bond between the pyridine ring and the ester group can lead to a fragment at m/z 78 .

    • Loss of HCN: The pyridine ring can lose a molecule of hydrogen cyanide, leading to further fragmentation.

  • Cleavage of the Biaryl Linkage: The bond connecting the pyridine and phenyl rings is a potential site of cleavage, although this is often less favored than fragmentation of the substituents in EI-MS.

  • Secondary Fragmentations: The initial fragment ions will undergo further fragmentation. For instance, the [M - 15]⁺ ion (m/z 228) could subsequently lose carbon monoxide (CO) from the ether linkage, a common fragmentation for methoxy-substituted aromatic compounds.

    • [M - 15 - 28]⁺ : This would result in an ion at m/z 200 .

The following Graphviz diagram illustrates the predicted primary fragmentation pathways:

fragmentation_pattern M Methyl 6-(3-methoxyphenyl)nicotinate [M]⁺˙ m/z 243 frag1 [M - •OCH₃]⁺ m/z 212 M->frag1 - •OCH₃ frag2 [M - •CH₃]⁺ m/z 228 M->frag2 - •CH₃ frag3 [M - •COOCH₃]⁺ m/z 184 M->frag3 - •COOCH₃ frag4 [C₅H₄N]⁺ m/z 78 M->frag4 - C₆H₄(OCH₃)CO frag5 [M - •CH₃ - CO]⁺ m/z 200 frag2->frag5 - CO

Caption: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathways for Methyl 6-(3-methoxyphenyl)nicotinate.

Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a molecule, a comprehensive structural confirmation relies on the synergistic use of other analytical techniques.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides structural information through fragmentation, can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.Isomers can have similar fragmentation patterns, "soft" ionization techniques may not provide extensive fragmentation for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.Provides unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for large molecules.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast and simple technique, provides information on bonding.Does not provide information on the overall structure or connectivity, can be ambiguous for complex molecules with many functional groups.
UV-Vis Spectroscopy Information about the electronic transitions within the molecule, particularly for conjugated systems.Simple and quantitative, useful for chromophore-containing molecules.Provides limited structural information, spectra can be broad and non-specific.

Experimental Protocols for Comprehensive Characterization

To ensure the generation of high-quality, reproducible data, the following detailed experimental protocols are provided as a guide for the analysis of Methyl 6-(3-methoxyphenyl)nicotinate and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The choice of column and temperature program is critical for achieving good separation and peak shape.

Workflow for GC-MS Analysis:

gcms_workflow sample_prep Sample Preparation (Dissolution in appropriate solvent, e.g., Dichloromethane) gc_injection GC Injection (Split/Splitless Inlet) sample_prep->gc_injection gc_separation GC Separation (Capillary Column, e.g., DB-5ms) gc_injection->gc_separation ms_ionization Mass Spectrometry (Electron Ionization at 70 eV) gc_separation->ms_ionization ms_analysis Mass Analysis (Quadrupole or Time-of-Flight) ms_ionization->ms_analysis data_processing Data Processing and Interpretation ms_analysis->data_processing

Validation

Comparative Guide: Qualification of Methyl 6-(3-methoxyphenyl)nicotinate Reference Standards

Executive Summary Methyl 6-(3-methoxyphenyl)nicotinate (CAS 869985-47-7) is a critical biaryl pyridine intermediate often employed in the synthesis of kinase inhibitors and retinoic acid receptor ligands. Unlike commodit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-(3-methoxyphenyl)nicotinate (CAS 869985-47-7) is a critical biaryl pyridine intermediate often employed in the synthesis of kinase inhibitors and retinoic acid receptor ligands. Unlike commodity chemicals, this molecule lacks a compendial monograph (USP/EP/BP).

The Core Problem: Most commercially available sources are "Research Grade" (typically ~97% purity), often containing significant levels of palladium residues (from Suzuki coupling), unreacted boronic acids, or hydrolysis byproducts (free acids). Relying on these as-is for quantitative assays in GLP/GMP environments introduces unacceptable error margins.

This guide outlines the protocol for converting commercial reagent-grade material into a Qualified Primary Reference Standard , comparing this rigorous approach against the risks of using off-the-shelf alternatives.

Part 1: Comparative Analysis of Standard Tiers

In the absence of a Pharmacopeial Reference Standard (e.g., USP RS), researchers must choose between three tiers of material quality. The following table objectively compares these options based on regulatory compliance (ICH Q7) and analytical risk.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Commercial Reagent Grade Option B: Third-Party Custom Synthesis Option C: In-House Qualified Standard (Recommended)
Traceability Low (Vendor CoA only)High (Full synthesis report)Highest (Raw data ownership)
Purity Assignment Area % (HPLC-UV) often overestimatesMass Balance (100% - impurities - ROI - volatiles)Mass Balance (Quantitative NMR + TGA + KF)
Impurity Identification Generic (e.g., "Total Impurities <3%")Specific (Structure elucidation of byproducts)Specific (Targeted MS/NMR for process impurities)
Suitability Early Discovery / HTSGLP Tox StudiesGMP Release / Clinical Supplies
Cost

500/g)


5,000+)

(Material + ~40 FTE hours)
Risk Factor High: Risk of Pd contamination & salt mismatches.Low: But dependent on vendor quality systems.Minimal: Self-validating data package.

Part 2: Technical Deep Dive – The Qualification Protocol

To establish Option C (In-House Qualified Standard), you must prove identity and purity beyond reasonable doubt. This section details the specific methodologies required for Methyl 6-(3-methoxyphenyl)nicotinate.

Structural Elucidation (Identity)

Because this molecule contains two distinct methyl groups (ester and ether) and a biaryl bond, 1H-NMR is the definitive identity test.

Key Diagnostic Signals (400 MHz, DMSO-d6):

  • Methoxy Ether (

    
    ):  Singlet at 
    
    
    
    ppm.
  • Methyl Ester (

    
    ):  Singlet at 
    
    
    
    ppm.
  • Pyridine Ring: Distinctive coupling pattern. The proton at C2 (ortho to ester, meta to aryl) will appear as a doublet or doublet of doublets downfield (

    
     ppm) due to the electron-withdrawing ester and ring nitrogen.
    
  • Validation Check: Integration ratio of aliphatic methyls to aromatic protons must be exactly 3:3:7 (assuming 7 aromatic/heteroaromatic H).

Purity Assessment (HPLC-UV/MS)

Commercial CoAs often use "Area %" at 254 nm. This is flawed because the biaryl system has a high extinction coefficient that may dwarf non-chromophoric impurities (like boronic acid fragments).

Recommended Method: Gradient RP-HPLC

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Rationale: The gradient is essential to elute the highly lipophilic dimer impurities (biaryl homocoupling) while retaining the more polar hydrolysis product (6-(3-methoxyphenyl)nicotinic acid).

Residual Solvent & Inorganic Analysis
  • Thermogravimetric Analysis (TGA): Essential to measure volatiles/solvents that NMR might miss if proton signals overlap.

  • Residue on Ignition (ROI): Critical if the synthesis involved Palladium (Pd) catalysis. A standard limit of <0.1% ROI is required to rule out metal contamination which can interfere with biological assays.

Part 3: Visualization of the Qualification Workflow

The following diagram illustrates the decision logic and workflow for establishing the reference standard, complying with ICH Q2(R2) principles.

QualificationWorkflow Start Raw Material Receipt (Commercial Reagent Grade) InitialQC Initial Purity Screen (HPLC Area %) Start->InitialQC Decision1 Purity > 99.0%? InitialQC->Decision1 Purification Recrystallization (EtOH/Heptane) or Prep-HPLC Decision1->Purification No (<99%) FullChar Full Characterization (The 'Mass Balance' Approach) Decision1->FullChar Yes Purification->InitialQC Re-test Sub_NMR 1H/13C NMR (Structure Proof) FullChar->Sub_NMR Sub_LOD TGA / KF (Volatiles/Water) FullChar->Sub_LOD Sub_ROI ROI / ICP-MS (Inorganics/Pd) FullChar->Sub_ROI Sub_Chrom qNMR or HPLC (Organic Impurities) FullChar->Sub_Chrom CalcPotency Calculate 'As-Is' Potency: 100% - (Water + Solvents + Inorganics + Organics) Sub_NMR->CalcPotency Sub_LOD->CalcPotency Sub_ROI->CalcPotency Sub_Chrom->CalcPotency FinalStd Qualified Reference Standard (CoA Issued) CalcPotency->FinalStd

Caption: Figure 1: Systematic workflow for converting reagent-grade Methyl 6-(3-methoxyphenyl)nicotinate into a qualified reference standard using the Mass Balance approach.

Part 4: Experimental Logic & Self-Validating Protocols

The Mass Balance Equation

To assign a purity value (Potency) without an existing standard, you must use the Mass Balance approach . This is the only self-validating method accepted by regulatory bodies for primary standard qualification.

graphic Impurities
100
)
\text{Potency}graphic Impurities}}{100}

Experimental Causality:

  • Why not just HPLC? HPLC only sees what absorbs UV light. It ignores water, inorganic salts, and residual solvents (like DMSO or Ethyl Acetate).

  • Why ROI? If the synthesis used

    
     (common for biaryls), residual Palladium can catalyze side reactions in your biological assay, creating false positives. ROI quantifies this non-combustible residue.
    
Handling the "Biaryl Twist"

Methyl 6-(3-methoxyphenyl)nicotinate is not planar; the two rings are twisted relative to each other to minimize steric clash between the protons.

  • Impact on Chromatography: This twist can lead to "atropisomer-like" broadening in chiral environments, though usually rapid rotation occurs at room temperature. In RP-HPLC, ensure column temperature is controlled (

    
     or 
    
    
    
    ) to maintain sharp peaks and reproducible retention times.

Part 5: References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][2] Guideline on validation methodology including specificity and linearity.

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. (2000). Section 11.1 on Laboratory Controls and Reference Standards.

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[3][4] (2015).[5]

  • PubChem Compound Summary: Methyl 6-(3-methoxyphenyl)nicotinate. National Center for Biotechnology Information. (2025).[5][6][7][8] Chemical structure and physical property data.[9][10]

Sources

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